

ODR1 Protein in Plant Seed Dormancy: A Technical Guide

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Abstract

Seed dormancy is a critical adaptive trait in plants, ensuring germination occurs under favorable environmental conditions. The regulation of seed dormancy is a complex process involving a delicate interplay of hormonal signaling and genetic factors. This technical guide provides an in-depth overview of the **ODR1** (ORIGIN OF DORMANCY 1) protein, a key transcriptional co-repressor that plays a multifaceted role in modulating seed dormancy in plants, particularly in the model organism *Arabidopsis thaliana*. This document details the molecular function of **ODR1**, its intricate signaling pathways, and its impact on seed physiology. Furthermore, it presents quantitative data on the effects of **ODR1** modulation and provides detailed protocols for key experimental procedures used to elucidate its function. This guide is intended to be a comprehensive resource for researchers and professionals involved in plant science and drug development aimed at modulating seed germination and dormancy.

Introduction to ODR1 and Seed Dormancy

Seed dormancy is an innate mechanism that temporarily blocks germination even when external conditions are suitable for growth. This trait is crucial for the survival of plant species, preventing premature germination in unfavorable seasons and contributing to the formation of a persistent soil seed bank. The transition from a dormant to a germinative state is primarily governed by the antagonistic interaction between two key phytohormones: abscisic acid (ABA), which promotes and maintains dormancy, and gibberellins (GA), which promote germination.

ODR1 has been identified as a significant negative regulator of seed dormancy. It is a nucleoprotein, localizing exclusively to the nucleus where it exerts its regulatory functions. The expression of the **ODR1** gene is highest in mature, dry seeds and decreases sharply upon imbibition, suggesting a pivotal role in maintaining the dormant state of the mature seed.

Molecular Function of ODR1

ODR1 functions as a transcriptional co-repressor, influencing the expression of genes involved in key metabolic and signaling pathways that control seed dormancy. Its primary characterized role is in the regulation of proanthocyanidin (PA) biosynthesis. PAs are flavonoid polymers that accumulate in the seed coat and contribute to its brown color. They are known to enhance seed dormancy by reinforcing the physical barrier of the seed coat to radicle emergence and potentially by influencing hormone signaling.

Mutational studies have been instrumental in elucidating the function of **ODR1**. The **odr1** mutants exhibit a phenotype characterized by a lighter seed coat color, decreased PA content, and, counterintuitively, reduced germination (enhanced dormancy) compared to wild-type seeds. This suggests a complex regulatory role for **ODR1**, where its influence extends beyond PA biosynthesis.

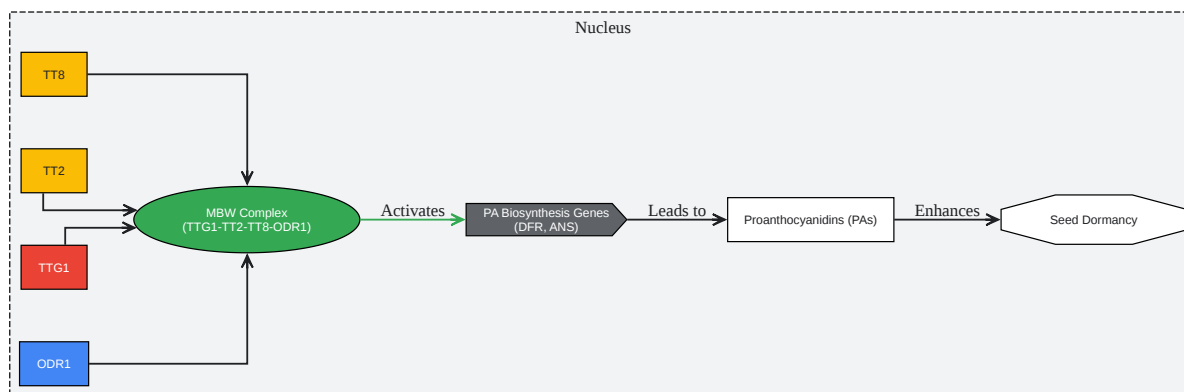
ODR1 Signaling Pathways

Regulation of Proanthocyanidin Biosynthesis

ODR1 is a key component of the MBW (MYB-bHLH-WD40) transcriptional complex, which regulates the expression of late biosynthetic genes in the flavonoid pathway, leading to the production of PAs. **ODR1** directly interacts with TRANSPARENT TESTA GLABRA 1 (TTG1), a WD40 repeat protein. This interaction is central to the formation of a functional MBW complex, which also includes the R2R3-MYB transcription factor TRANSPARENT TESTA 2 (TT2) and the bHLH transcription factors TRANSPARENT TESTA 8 (TT8).

The **ODR1**-TTG1 interaction facilitates the assembly of the TTG1/TT2/TT8 complex, which then activates the promoters of PA biosynthesis genes such as DIHYDROFLAVONOL 4-REDUCTASE (DFR) and ANTHOCYANIDIN SYNTHASE (ANS).^[1] The loss of **ODR1** function leads to a reduction in the expression of these genes, resulting in decreased PA accumulation.

^[1]



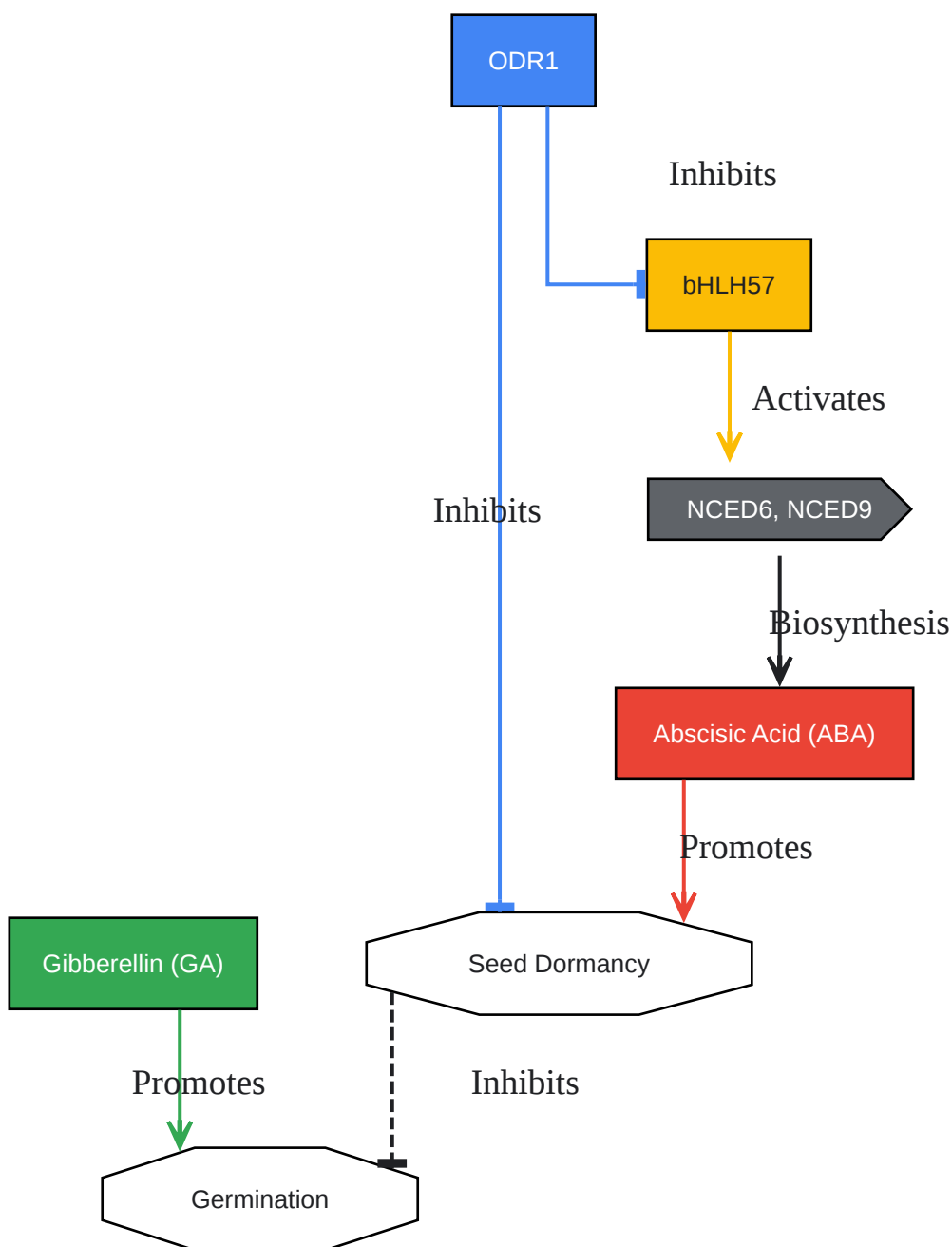
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ODR1 in the MBW complex regulating proanthocyanidin synthesis.

Interaction with ABA and Gibberellin Signaling

The regulation of seed dormancy is a classic example of hormonal antagonism between ABA and GA. While the direct molecular link between **ODR1** and the core ABA/GA signaling pathways is still under investigation, its role as a dormancy regulator places it firmly within this hormonal context.

It is hypothesized that **ODR1** may act upstream of, or parallel to, key components of the ABA and GA signaling cascades. For instance, **ODR1** interacts with the transcription factor bHLH57, which in turn can influence the expression of ABA biosynthesis genes like 9-CIS-EPOXYCAROTENOID DIOXYGENASE 6 (NCED6) and NCED9. By interacting with bHLH57, **ODR1** may prevent it from activating ABA production, thereby reducing dormancy. This provides a potential mechanism for **ODR1**'s negative regulatory role in seed dormancy that is independent of its function in PA biosynthesis.



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Proposed role of **ODR1** in the context of ABA and GA signaling.

Quantitative Data on **ODR1** Function

The functional characterization of **ODR1** has been supported by quantitative analyses of mutant and overexpressing plant lines. The following tables summarize the key findings.

Table 1: Germination Phenotypes of **odr1** Mutants

Genotype	Condition	Germination Rate/Percentage	Reference Phenotype
Wild-Type (Col-0)	Freshly harvested, 1 week of storage	Higher	Baseline
odr1-2	Freshly harvested, 1 week of storage	Reduced compared to Col-0	Enhanced dormancy
35Spro:ODR1/odr1-2	Freshly harvested, 1 week of storage	Similar to Col-0	Rescued phenotype

Table 2: Proanthocyanidin (PA) Content in Seeds

Genotype	Soluble PAs (Relative Content)	Insoluble PAs (Relative Content)	Seed Coat Color
Wild-Type (Col-0)	Baseline	Baseline	Brown
odr1-2	Decreased	Decreased	Lighter brown
ODR1_Com	Restored to wild-type levels	Restored to wild-type levels	Brown
odr1-2 35S:TTG1	Rescued/Reversed	Rescued/Reversed	Brown

Table 3: Relative Expression of PA Biosynthesis Genes in **odr1** Mutants

Gene	Relative Expression in odr1-2 vs. Wild-Type (Col-0)
DFR	Reduced
ANS	Reduced

Experimental Protocols

The study of **ODR1** and its interacting partners involves a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol is used to identify and confirm direct physical interactions between proteins, such as **ODR1** and TTG1.

- **Vector Construction:** Clone the coding sequence of **ODR1** into a bait vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain, BD). Clone the coding sequence of the potential interacting partner (e.g., TTG1) into a prey vector (e.g., pGADT7, containing the GAL4 activation domain, AD).
- **Yeast Transformation:** Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
- **Selection and Screening:** Plate the transformed yeast cells on selective media.
 - **Double Dropout (DDO) Medium (SD/-Leu/-Trp):** Selects for yeast cells that have successfully taken up both plasmids.
 - **Quadruple Dropout (QDO) Medium (SD/-Ade/-His/-Leu/-Trp):** Selects for yeast cells where the bait and prey proteins interact, leading to the activation of reporter genes (ADE2 and HIS3).
- **Confirmation:** A positive interaction is indicated by yeast growth on the QDO medium. Further confirmation can be achieved by performing a β -galactosidase assay if a lacZ reporter gene is present.

Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC is used to visualize protein-protein interactions in vivo, within plant cells.

- **Vector Construction:** Fuse the coding sequence of **ODR1** to the N-terminal fragment of a fluorescent protein (e.g., nYFP) and the coding sequence of the interacting partner to the C-terminal fragment (e.g., cYFP).

- **Transient Expression:** Co-transform the two BiFC constructs into plant cells. This is commonly done via *Agrobacterium tumefaciens*-mediated infiltration of *Nicotiana benthamiana* leaves.
- **Imaging:** After an incubation period of 2-3 days to allow for protein expression, observe the infiltrated leaf sections under a confocal laser scanning microscope.
- **Analysis:** If **ODR1** and its partner interact, the N- and C-terminal fragments of the fluorescent protein will be brought into close proximity, reconstituting a functional fluorophore. A positive interaction is indicated by the detection of fluorescence (e.g., YFP signal). The subcellular localization of the fluorescence also reveals where the interaction occurs within the cell.

Pull-Down Assay

This in vitro assay confirms direct physical interactions between proteins.

- **Protein Expression and Purification:** Express **ODR1** as a fusion protein with an affinity tag (e.g., GST-**ODR1** or MBP-**ODR1**) in *E. coli*. Express the prey protein (e.g., TTG1) with a different tag (e.g., His-tag).
- **Immobilization of Bait Protein:** Incubate the crude lysate containing the tagged bait protein with affinity beads (e.g., glutathione-agarose for GST tags) to immobilize the bait protein.
- **Interaction Step:** Add the purified or crude lysate of the prey protein to the beads with the immobilized bait protein. Incubate to allow for interaction.
- **Washing:** Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
- **Elution and Detection:** Elute the bait protein and any interacting prey proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His antibody). The presence of the prey protein in the eluate indicates a direct interaction with the bait protein.

Luciferase Complementation Imaging (LCI) Assay

LCI is another in vivo method to study protein-protein interactions, offering high sensitivity.

- **Vector Construction:** Fuse the coding sequences of the proteins of interest to the N-terminal (nLUC) and C-terminal (cLUC) halves of the firefly luciferase enzyme.
- **Transient Expression:** Co-infiltrate *Agrobacterium* strains carrying the nLUC and cLUC fusion constructs into *N. benthamiana* leaves.
- **Luciferase Assay:** After 2-3 days, spray the leaves with a luciferin substrate solution.
- **Imaging:** Capture the luminescence signal using a sensitive CCD camera in a dark chamber.
- **Analysis:** Interaction between the two proteins reconstitutes the luciferase enzyme, leading to the oxidation of luciferin and the emission of light. A strong luminescence signal indicates a positive interaction.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of target genes, such as the PA biosynthesis genes, in different genetic backgrounds.

- **RNA Extraction:** Isolate total RNA from the plant tissue of interest (e.g., developing seeds) using a suitable RNA extraction kit or protocol.
- **DNase Treatment:** Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
- **qPCR Reaction:** Set up the qPCR reaction using a qPCR master mix (containing a fluorescent dye like SYBR Green), the synthesized cDNA as a template, and gene-specific primers for the target gene and a reference (housekeeping) gene.
- **Data Analysis:** Run the reaction in a real-time PCR machine. The relative expression of the target gene is calculated using the $\Delta\Delta C_t$ method, normalizing the expression to that of the reference gene.

Conclusion and Future Perspectives

The **ODR1** protein has emerged as a crucial regulator in the complex network governing seed dormancy. Its dual role in both promoting the biosynthesis of dormancy-enhancing proanthocyanidins and acting as a more general negative regulator of dormancy highlights the intricate and multi-layered control of this vital plant trait. The interaction of **ODR1** with the MBW complex provides a clear molecular mechanism for its function in the flavonoid pathway. However, its broader role in the context of ABA and GA signaling is an active area of research.

Future studies will likely focus on identifying the full spectrum of **ODR1**'s interacting partners and downstream target genes. Elucidating the precise mechanisms by which **ODR1** integrates hormonal and developmental signals will be key to a complete understanding of its function. From an applied perspective, the manipulation of **ODR1** and its associated pathways could offer novel strategies for improving crop establishment and yield by optimizing seed dormancy and germination characteristics. This knowledge is particularly relevant for developing crops that are more resilient to the challenges of a changing climate.

References

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